molecular formula C10H19NO3 B575036 tert-Butyl (2-oxopentan-3-yl)carbamate CAS No. 183606-72-6

tert-Butyl (2-oxopentan-3-yl)carbamate

Cat. No.: B575036
CAS No.: 183606-72-6
M. Wt: 201.266
InChI Key: OYMVICMFVPPYRS-UHFFFAOYSA-N
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Description

tert-Butyl (2-oxopentan-3-yl)carbamate (CAS 183606-72-6) is a chemical building block of significant interest in synthetic and medicinal chemistry research. This compound, with the molecular formula C10H19NO3 and a molecular weight of 201.26, features a carbamate-protected amine adjacent to a ketone functional group, making it a versatile intermediate for the construction of more complex molecules . Its primary research application lies in its role as a precursor for the synthesis of diverse pharmacologically relevant structures. Compounds with similar N-protected alpha-amino ketone scaffolds are valuable in the development of novel synthetic methodologies, such as photoredox-catalyzed three-component reactions for the synthesis of beta-trifluoromethyl beta-amino ketones, which are important scaffolds in biochemistry and pharmacology . The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in organic synthesis, particularly in the synthesis of amino acid derivatives and peptides, facilitating the safe generation of chiral diazoketones and other bench-stable reagents . The carbamate group in such structures can also be explored in prodrug design, as N-monosubstituted carbamate esters of phenolic compounds have been demonstrated to shield active molecules from rapid first-pass metabolism, potentially improving their systemic delivery . This product is intended for research purposes as a chemical intermediate and is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound with standard laboratory precautions, consulting the relevant safety data sheet before use.

Properties

CAS No.

183606-72-6

Molecular Formula

C10H19NO3

Molecular Weight

201.266

IUPAC Name

tert-butyl N-(2-oxopentan-3-yl)carbamate

InChI

InChI=1S/C10H19NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h8H,6H2,1-5H3,(H,11,13)

InChI Key

OYMVICMFVPPYRS-UHFFFAOYSA-N

SMILES

CCC(C(=O)C)NC(=O)OC(C)(C)C

Synonyms

Carbamic acid, (1-ethyl-2-oxopropyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthesis via tert-Butyl Carbamate and 2-Oxopentan-3-yl Chloride:

      Reagents: tert-Butyl carbamate, 2-oxopentan-3-yl chloride, base (e.g., sodium hydroxide).

      Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The base is added to neutralize the hydrochloric acid formed during the reaction.

      Procedure: tert-Butyl carbamate is reacted with 2-oxopentan-3-yl chloride in the presence of a base to yield tert-Butyl (2-oxopentan-3-yl)carbamate.

  • Industrial Production Methods:

      Large-Scale Synthesis: Industrial production often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and efficient mixing.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in an acidic or neutral medium.

      Products: Oxidation of tert-Butyl (2-oxopentan-3-yl)carbamate can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.

  • Reduction:

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Usually performed in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

      Products: Reduction can yield alcohols or amines, depending on the specific reducing agent and conditions used.

  • Substitution:

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically carried out in a polar aprotic solvent like dimethyl sulfoxide.

      Products: Substitution reactions can lead to the formation of various substituted carbamates.

Mechanism of Action

Mechanism:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares tert-Butyl (2-oxopentan-3-yl)carbamate with key analogs based on molecular structure, weight, and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Structural Features
tert-Butyl (2-methyl-4-oxopentan-3-yl)carbamate 208578-61-4 C₁₁H₂₁NO₃ 215.29 Ketone (C=O), Methyl branch Linear chain with methyl substitution
tert-Butyl (3-oxocyclopentyl)carbamate 847416-99-3 C₁₀H₁₇NO₃ 199.25 Cyclic ketone Cyclopentane ring with oxo group
tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate 1187929-81-2 C₁₂H₂₁N₂O₆ 289.31 Azetidine ring, Oxalate salt Four-membered nitrogen ring
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate 139115-92-7 C₁₃H₂₅NO₆ 291.34 Ether linkages, Hydroxy group PEG-like hydrophilic chain
(R)-tert-Butyl (1-(biphenyl-4-yl)-3-hydroxypropan-2-yl)carbamate N/A C₂₁H₂₅NO₃ 339.43 Biphenyl, Hydroxyl group Aromatic system with chiral center

Key Observations :

  • Branching vs. Cyclization : The methyl-substituted analog (CAS 208578-61-4) has a higher molecular weight than the cyclopentyl derivative (CAS 847416-99-3) due to branching, but the cyclic structure imposes conformational rigidity .
  • Hydrophilicity : The PEGylated derivative (CAS 139115-92-7) exhibits enhanced water solubility due to ether and hydroxy groups, unlike the hydrophobic biphenyl analog .
  • Reactivity : The ketone group in linear and cyclic analogs (e.g., 208578-61-4, 847416-99-3) is susceptible to nucleophilic attack, whereas the hydroxyl group in the biphenyl derivative () enables hydrogen bonding or oxidation reactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (2-oxopentan-3-yl)carbamate, and how can reaction conditions be optimized for yield?

  • Methodology : Synthesis typically involves coupling a 2-oxopentan-3-amine precursor with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP. Solvent choice (e.g., THF, DCM) and temperature (0–25°C) critically influence yield. For example, maintaining anhydrous conditions prevents hydrolysis of the Boc group .
  • Yield Optimization : Use stoichiometric excess of Boc anhydride (1.2–1.5 eq) and monitor reaction progress via TLC or LC-MS. Purification by flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing tert-Butyl (2-oxopentan-3-yl)carbamate?

  • NMR : 1H NMR identifies protons on the carbamate (δ ~1.4 ppm for tert-butyl) and ketone (δ ~2.1–2.5 ppm). 13C NMR confirms the carbonyl (C=O) at ~155 ppm (carbamate) and ~210 ppm (ketone). DEPT and COSY resolve overlapping signals in the pentan-3-yl chain .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation, while IR spectroscopy verifies C=O stretches (~1680–1750 cm⁻¹) .

Q. How does the ketone group in tert-Butyl (2-oxopentan-3-yl)carbamate influence its stability during storage?

  • Stability Considerations : The ketone may undergo keto-enol tautomerism or oxidation. Store under inert gas (N2/Ar) at –20°C in anhydrous DCM or THF. Periodic NMR analysis detects degradation (e.g., Boc deprotection or ketone reduction) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during derivatization of tert-Butyl (2-oxopentan-3-yl)carbamate in asymmetric synthesis?

  • Stereocontrol Strategies : Use chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Jacobsen’s Mn-salen) during ketone functionalization (e.g., reductions to alcohols). Monitor enantiomeric excess via chiral HPLC or Mosher ester analysis .
  • Case Study : In analogous compounds, tert-butyl carbamates with α-keto groups were reduced using CBS catalysts to achieve >90% ee .

Q. What experimental approaches resolve contradictions in reported reactivity of tert-Butyl (2-oxopentan-3-yl)carbamate under basic conditions?

  • Data Reconciliation : Perform controlled hydrolysis experiments (varying pH, temperature) and analyze products via HPLC-MS. For example, conflicting reports on Boc stability in NaOH can be tested at pH 8–12 to identify degradation thresholds .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict hydrolysis pathways, guiding experimental validation .

Q. How can tert-Butyl (2-oxopentan-3-yl)carbamate serve as a versatile intermediate in multi-step syntheses?

  • Applications :

  • Protecting Group : The Boc group shields amines during subsequent reactions (e.g., Grignard additions to the ketone). Deprotection with TFA yields free amines for peptide coupling .
  • Cross-Coupling : Palladium-catalyzed reactions (Suzuki-Miyaura) can functionalize the ketone moiety after conversion to a boronic ester .

Q. What crystallographic methods confirm the molecular structure of tert-Butyl (2-oxopentan-3-yl)carbamate?

  • X-ray Diffraction : Single-crystal X-ray analysis (using SHELX or OLEX2) resolves bond lengths and angles. For example, SHELXL refines disordered tert-butyl groups, while ORTEP-3 visualizes thermal ellipsoids .
  • Challenge : Crystallizing the compound may require slow evaporation from hexane/ethyl acetate (1:1) at 4°C .

Methodological Tables

Table 1 : Key Analytical Data for tert-Butyl (2-oxopentan-3-yl)carbamate

TechniqueExpected Signals/DataReference
1H NMR δ 1.4 (s, 9H, tert-butyl), 2.1–2.5 (m, ketone)
13C NMR δ 155 (C=O, carbamate), 210 (C=O, ketone)
HRMS [M+H]+ calc. for C10H19NO3: 202.1443

Table 2 : Stability Under Different Conditions

ConditionObservationReference
Acidic (pH < 3)Rapid Boc deprotection
Basic (pH > 10)Partial ketone oxidation to carboxylic acid
Ambient LightNo degradation over 7 days (NMR-confirmed)

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